molecular formula C17H14BrNO3 B214748 5-bromo-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214748
M. Wt: 360.2 g/mol
InChI Key: FDSZVMDJCZQWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has shown potential for a wide range of applications, including in the field of medicine and pharmacology. In

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one is complex and not fully understood. However, studies have shown that this compound works by inhibiting key enzymes and pathways involved in cancer cell growth and proliferation. It also has anti-inflammatory properties and can reduce inflammation in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one are still being studied. However, studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potent anti-cancer properties. It can be used to study the mechanisms of cancer cell growth and proliferation, as well as to develop new cancer treatments. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are many future directions for the study of 5-bromo-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one. One area of research is the development of new cancer treatments based on this compound. Another area of research is the study of its potential in the treatment of neurological disorders, cardiovascular diseases, and inflammation. Additionally, future studies could focus on improving the synthesis method to make this compound more readily available for research purposes.
Conclusion:
In conclusion, 5-bromo-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one is a promising chemical compound that has shown potential for a wide range of scientific research applications. Its potent anti-cancer properties make it a valuable tool for studying cancer cell growth and proliferation, and it may also have potential in the treatment of other diseases. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of 5-bromo-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one is a complex process that involves several steps. The first step involves the reaction of 3-(1-oxo-1-phenylpropan-2-yl)-1H-indole-2,3-dione with sodium bromide in the presence of a strong acid catalyst. This reaction produces 5-bromo-3-hydroxy-1H-indole-2,3-dione, which is then reacted with a suitable aldehyde or ketone to produce the final product.

Scientific Research Applications

5-bromo-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has shown potential for a wide range of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells. Other areas of research include the treatment of neurological disorders, cardiovascular diseases, and inflammation.

properties

Product Name

5-bromo-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C17H14BrNO3

Molecular Weight

360.2 g/mol

IUPAC Name

5-bromo-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1H-indol-2-one

InChI

InChI=1S/C17H14BrNO3/c1-10(15(20)11-5-3-2-4-6-11)17(22)13-9-12(18)7-8-14(13)19-16(17)21/h2-10,22H,1H3,(H,19,21)

InChI Key

FDSZVMDJCZQWGY-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=CC=C1)C2(C3=C(C=CC(=C3)Br)NC2=O)O

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)C2(C3=C(C=CC(=C3)Br)NC2=O)O

Origin of Product

United States

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